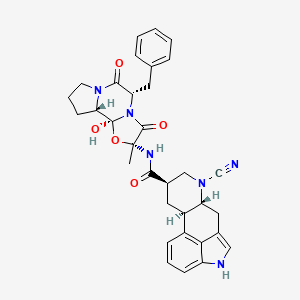
Arganine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It contains an α-amino group, an α-carboxylic acid group, and a side chain consisting of a 3-carbon aliphatic straight chain ending in a guanidino group . This compound is essential for various physiological processes, including protein synthesis, wound healing, and immune function.
準備方法
Synthetic Routes and Reaction Conditions
Arginine B can be synthesized through several methods. One common method involves the chemical synthesis from ornithine via the intermediate citrulline. This process typically involves the use of reagents such as ammonia and carbon dioxide under specific pH conditions . Another method involves the fermentation of sugars using microorganisms that produce arginine as a metabolic byproduct .
Industrial Production Methods
Industrial production of arginine B often involves microbial fermentation. Specific strains of bacteria or yeast are cultivated in large bioreactors, where they convert sugars into arginine through their metabolic pathways. The fermentation broth is then processed to extract and purify the arginine .
化学反応の分析
Types of Reactions
Arginine B undergoes various chemical reactions, including:
Oxidation: Arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions involving arginine are less common but can occur under specific conditions.
Substitution: Arginine can participate in substitution reactions, particularly in the formation of peptides and proteins.
Common Reagents and Conditions
Common reagents used in reactions involving arginine include dicarbonyl compounds like phenylglyoxal and cyclohexanedione, which react with the guanidino group of arginine . These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from reactions involving arginine include nitric oxide, citrulline, and various peptides and proteins .
科学的研究の応用
Arginine B has numerous applications in scientific research:
作用機序
Arginine B exerts its effects through several mechanisms:
Nitric Oxide Production: Arginine is a precursor for the synthesis of nitric oxide, which is involved in vasodilation and blood flow regulation.
Protein Synthesis: It is incorporated into proteins during translation, contributing to the structure and function of various proteins.
Immune Function: Arginine enhances the immune response by promoting the proliferation of T-cells and the production of cytokines.
類似化合物との比較
Similar Compounds
Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.
Ornithine: Another intermediate in the urea cycle, involved in the production of polyamines and proline.
Proline: An amino acid involved in protein synthesis and collagen formation.
Uniqueness
Arginine B is unique due to its role as a precursor for nitric oxide, which has significant physiological and therapeutic implications. Its ability to enhance protein synthesis and immune function also sets it apart from similar compounds .
特性
分子式 |
C63H102O33 |
|---|---|
分子量 |
1387.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3/t23-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47+,48-,49-,50+,51-,52-,53-,54-,55-,58+,59-,60+,61+,62+,63+/m0/s1 |
InChIキー |
LZPISZISNKRDJE-ZDTZXAACSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(C[C@@H]([C@@H]([C@@]([C@@H]7[C@@H](C[C@]6([C@@]5(C[C@H]4O)C)C)O)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


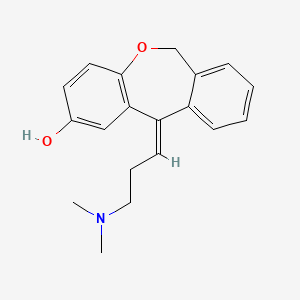
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
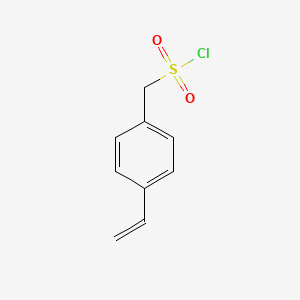
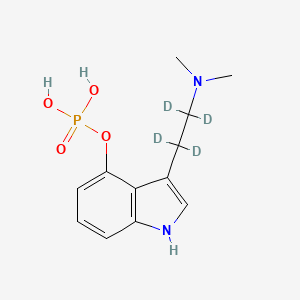
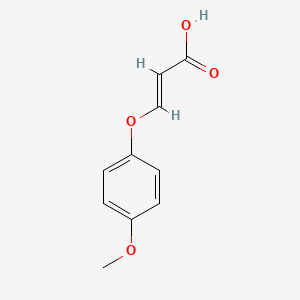
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
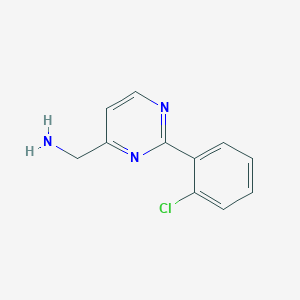
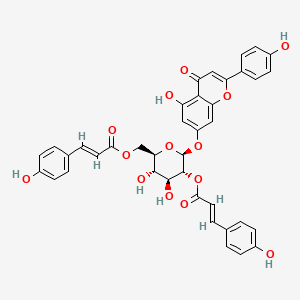
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
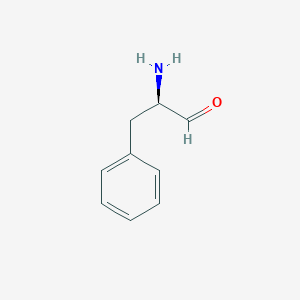
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
